1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
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Overview
Description
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a 4-phenyloxane-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the 4-Phenyloxane-4-Carbonyl Group: This step involves the acylation of the piperazine nitrogen with a 4-phenyloxane-4-carbonyl chloride derivative. The reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
- 1-(2-bromophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
- 1-(2-methylphenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
Uniqueness
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also affect the compound’s binding affinity to biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-19-8-4-5-9-20(19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-6-2-1-3-7-18/h1-9H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQUGFKXDDCRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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